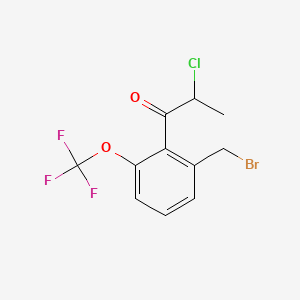
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone groups
Méthodes De Préparation
The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethoxylation: The addition of a trifluoromethoxy group, which can be challenging due to the volatility of reagents.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Pharmaceuticals: The trifluoromethoxy group enhances the metabolic stability and bioavailability of drug candidates.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the bromomethyl and chloropropanone groups facilitate its reactivity. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropane: Lacks the ketone group, leading to different reactivity and applications.
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropanol:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H9BrClF3O2 |
|---|---|
Poids moléculaire |
345.54 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-6-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-7(5-12)3-2-4-8(9)18-11(14,15)16/h2-4,6H,5H2,1H3 |
Clé InChI |
REOSMBCOQBVMKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC=C1OC(F)(F)F)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















